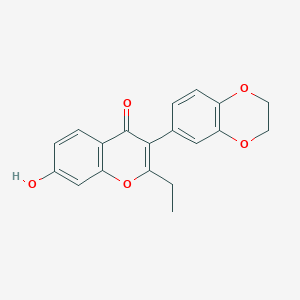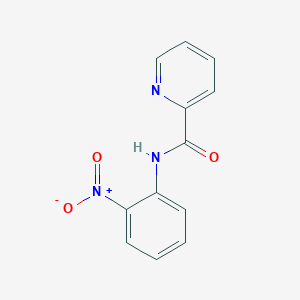![molecular formula C21H22N4O5S2 B15110683 2-methoxy-4-[(Z)-(2-{4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15110683.png)
2-methoxy-4-[(Z)-(2-{4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}hydrazinylidene)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-[(E)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol typically involves multiple steps, starting with the preparation of the thiazole ring and the morpholine sulfonyl phenyl group. These intermediates are then coupled through a hydrazone formation reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-[(E)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the hydrazone linkage would yield hydrazines.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-[(E)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-[(E)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electrostatic interactions, while the thiazole and morpholine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Similar structure but lacks the thiazole and morpholine rings.
2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a similar phenol group but different substituents.
Uniqueness
2-methoxy-4-[(E)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C21H22N4O5S2 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-methoxy-4-[(Z)-[[4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H22N4O5S2/c1-29-20-11-15(5-6-19(20)26)13-22-24-21-23-18(14-31-21)16-3-2-4-17(12-16)32(27,28)25-7-9-30-10-8-25/h2-6,11-14,26H,7-10H2,1H3,(H,23,24)/b22-13- |
InChI-Schlüssel |
DPAALULCMGZLGG-XKZIYDEJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B15110614.png)




![6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15110650.png)
![{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide](/img/structure/B15110658.png)

![5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine](/img/structure/B15110668.png)

![7-Hydrazinyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110681.png)
![(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15110682.png)

